molecular formula C19H19N7O B10912797 N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912797
M. Wt: 361.4 g/mol
InChI Key: IZRDAENZBVHCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a triazolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Attachment of the Propyl Chain: The pyrazole derivative is then alkylated with a suitable propyl halide to introduce the 3-(3-methyl-1H-pyrazol-1-yl)propyl group.

    Formation of the Triazolopyrimidine Core: The alkylated pyrazole is then subjected to cyclization with a suitable triazole precursor under reflux conditions to form the triazolopyrimidine core.

    Introduction of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~7~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

N~7~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N7-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.

    Triazolopyrimidines: Compounds with variations in the triazole or pyrimidine rings.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to different heterocyclic cores.

Uniqueness

N~7~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring, a phenyl group, and a triazolopyrimidine core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(3-methylpyrazol-1-yl)propyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H19N7O/c1-14-8-11-25(24-14)10-5-9-20-18(27)17-12-16(15-6-3-2-4-7-15)23-19-21-13-22-26(17)19/h2-4,6-8,11-13H,5,9-10H2,1H3,(H,20,27)

InChI Key

IZRDAENZBVHCSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.